

Hammett Analysis of Substituted 3-Phenyl-2H-azirine-2-carboxylates: A Comparative Guide

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Compound of Interest

Compound Name: *Tert-butyl Aziridine-2-carboxylate*

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This guide provides a comparative analysis of the electronic effects of substituents on the kinetic resolution of 3-phenyl-2H-azirine-2-carboxylates, based on a Hammett study. The data and protocols are derived from the copper-hydride-catalyzed reductive kinetic resolution of these compounds, offering insights into the reaction mechanism and aiding in the prediction of substrate reactivity.

Comparative Analysis of Substituent Effects

The kinetic resolution of a series of para-substituted 3-phenyl-2H-azirine-2-carboxylates was investigated to understand the influence of electronic factors on the reaction rate and enantioselectivity. A linear free-energy relationship was established by plotting the difference in the free energy of activation for the two enantiomers ($\Delta\Delta G^\ddagger$) against the Hammett substituent constant (σ_p). This analysis reveals the sensitivity of the reaction to electronic perturbations on the phenyl ring.

The following table summarizes the quantitative data from the Hammett study. A positive slope in the Hammett plot indicates that electron-withdrawing groups accelerate the reaction of one enantiomer over the other, leading to a more efficient kinetic resolution.

Substituent (p-R)	Hammett Constant (σ_p)	Selectivity Factor (s)	$\Delta\Delta G^\ddagger$ (kcal/mol)
OMe	-0.27	18	1.54
Me	-0.17	25	1.72
H	0.00	35	1.88
F	0.06	41	1.97
Cl	0.23	60	2.16
Br	0.23	61	2.17
CF ₃	0.54	110	2.50
NO ₂	0.78	180	2.78

Experimental Protocols

1. General Procedure for the Synthesis of Substituted 3-Phenyl-2H-azirine-2-carboxylates:

The substituted 3-phenyl-2H-azirine-2-carboxylates were synthesized from the corresponding substituted benzaldehydes. The general synthetic route involves the condensation of the benzaldehyde with an appropriate active methylene compound to form a chalcone, followed by aziridination. The specific reaction conditions, including solvents, temperatures, and reaction times, were optimized for each substrate to achieve the best yields.

2. Protocol for the Copper-Hydride Catalyzed Kinetic Resolution:

The kinetic resolution of the racemic 3-phenyl-2H-azirine-2-carboxylates was performed using a chiral copper-hydride catalyst.

- Materials:
 - Racemic substituted 3-phenyl-2H-azirine-2-carboxylate
 - Copper(I) source (e.g., Cu(OAc)₂)
 - Chiral ligand (e.g., a non-racemic phosphine ligand)

- Reducing agent (e.g., a silane)
- Anhydrous solvent (e.g., toluene)
- Procedure:
 - In a glovebox, the copper(I) source and the chiral ligand were dissolved in the anhydrous solvent.
 - The solution was stirred at room temperature for a specified time to allow for the formation of the chiral copper complex.
 - The racemic 3-phenyl-2H-azirine-2-carboxylate was added to the reaction mixture.
 - The reducing agent was then added, and the reaction was stirred at a controlled temperature.
 - The progress of the reaction was monitored by a suitable analytical technique (e.g., chiral HPLC or GC) to determine the enantiomeric excess (ee) of the remaining starting material and the product.

3. Determination of the Selectivity Factor (s) and $\Delta\Delta G^\ddagger$:

The selectivity factor (s) for the kinetic resolution was calculated from the enantiomeric excess of the unreacted substrate (ee_{sm}) and the conversion (c) using the following equation:

$$s = \ln[1 - c(1 + ee_{sm})] / \ln[1 - c(1 - ee_{sm})]$$

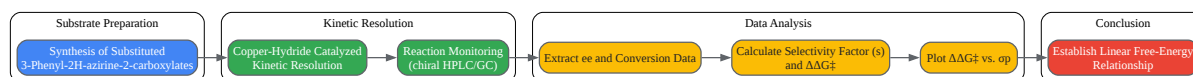
The difference in the free energy of activation ($\Delta\Delta G^\ddagger$) between the two enantiomers was then calculated using the equation:

$$\Delta\Delta G^\ddagger = -RT \ln(s)$$

where R is the gas constant and T is the temperature in Kelvin.

Visualizing the Hammett Analysis Workflow

The logical workflow of the Hammett study, from the experimental setup to the final analysis, is depicted in the following diagram.



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Caption: Workflow for the Hammett study of substituted 3-phenyl-2H-azirine-2-carboxylates.

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